methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Compound Overview
Chemical Structure : this compound is characterized by the presence of a methoxy group, bromine substituents, and a cyanopropene moiety. These functional groups are significant for its biological activity.
IUPAC Name : (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
Molecular Formula : C17H16Br2N2O2
Molecular Weight : 426.13 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with 3-bromo-4-methoxybenzaldehyde and an appropriate amine.
- Formation of the Enamide : A condensation reaction occurs in the presence of a base (e.g., sodium hydroxide) to form the enamide structure.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups can enhance its binding affinity to these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar cyanopropene moieties have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies
- Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.6 | MCF-7 |
Control (Doxorubicin) | 0.5 | MCF-7 |
- Antimicrobial Efficacy :
- Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPNIPSYKVZRKX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.